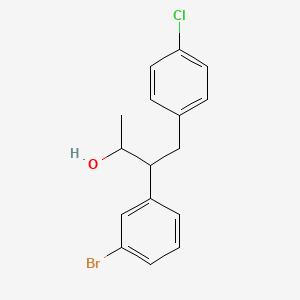
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Overview
Description
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation reactions to introduce the bromine and chlorine atoms, followed by stereoselective reduction to achieve the desired chiral centers.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the halogen atoms with the nucleophilic group.
Scientific Research Applications
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
- (2R,3S)-3-(3-chlorophenyl)-4-(4-bromophenyl)butan-2-ol
- (2R,3S)-3-(3-fluorophenyl)-4-(4-chlorophenyl)butan-2-ol
- (2R,3S)-3-(3-bromophenyl)-4-(4-methylphenyl)butan-2-ol
Comparison: Compared to its analogs, (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is unique due to the specific combination of bromine and chlorine substituents. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16BrClO |
|---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C16H16BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10-11,16,19H,9H2,1H3 |
InChI Key |
JZWMKTOFZFXAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

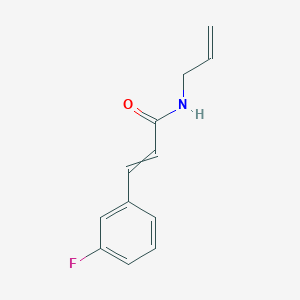
![methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate](/img/structure/B8319193.png)
![2-(Benzo[b]furan-2-yl)-4-chloromethyl-5-methyloxazole](/img/structure/B8319197.png)
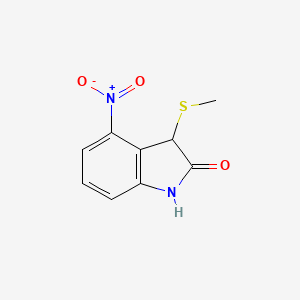
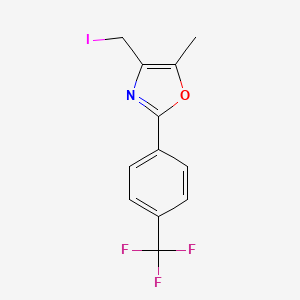
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanol](/img/structure/B8319227.png)
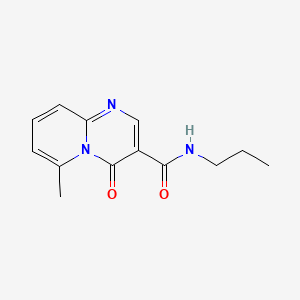
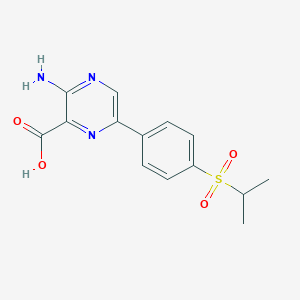
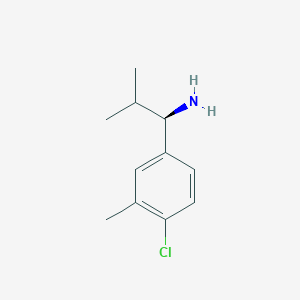

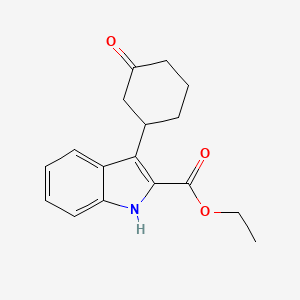
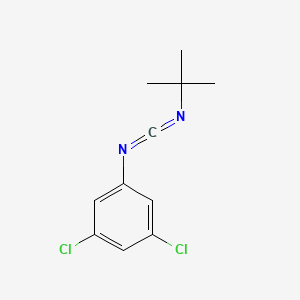
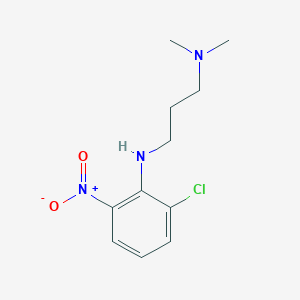
![3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene](/img/structure/B8319291.png)
